

Experimental Protocols for Enhanced Friedelin Production

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Compound Focus: Friedelin

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Here are detailed methodologies for two key, high-yield approaches from recent studies.

Table 1: Combined Metabolic & Lipid Droplet Engineering Protocol (Zhou et al., 2025) [1]

Objective

To construct a *de novo* friedelin biosynthetic pathway in *S. cerevisiae* and significantly boost titer through comprehensive engineering.

| **Initial Strain Engineering** | • Express **friedelin** synthase gene **TwOSC1** in *S. cerevisiae*. • Enhance activity of key enzymes in the mevalonate pathway. • Alleviate promoter inhibition. • Reduce metabolic flux of competing pathways. | | **Fermentation & Optimization** | • **Medium:** Use YPD medium. • **Further Enhancement:** Apply lipid droplet engineering to enhance cell density and mitigate product cytotoxicity. • **Scale:** 250 mL shake-flask fermentation. | | **Reported Outcome** | The **friedelin** titer in the final engineered strain (**Z28**) reached a record **1500 mg/L**, a 30-fold improvement over the initial engineered strain [1]. |

Table 2: Metabolic Engineering via Genomic Integration & CRISPR (Frontiers, 2022) [2]

Objective

To create a stable, high-yielding engineered *S. cerevisiae* strain by integrating genes into the genome and knocking out inhibitors.

Host

S. cerevisiae **BY4741** (*MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0*).

Strain

| **Genetic Modifications** | • **Gene Integration:** Integrate endogenous genes **tHMG1**, **ERG20**, **ERG9**, **ERG1**, **POS5**, and **UPC2.1** into the genome to enhance the MVA pathway. • **Gene Knockout:** Use CRISPR/Cas9 to knock out genes **BTS1**, **ROX1**, **YPL062w**, and **YJL064w** to reduce competition for the precursor 2,3-oxidosqualene. • **Heterologous Enzyme:** Introduce an efficient **friedelin** synthase variant, **TwOSC1^{T502E}**, from *Tripterygium wilfordii*. | | **Culture Conditions** | • **Strain Selection:** Use synthetic dropout (SD) medium. • **Production Fermentation:** Culture the dominant strain **GQ1** in an optimized medium in shake flasks. | | **Reported Outcome** | Final **friedelin** yield of **63.91 ± 2.45 mg/L**, approximately 65-fold higher than the wild-type BY4741 strain [2]. |

Troubleshooting Guide & FAQs

This section addresses common experimental challenges based on the cited research.

FAQ 1: What are the primary strategies to increase friedelin yield in yeast? The core strategy is to maximize the metabolic flux toward the precursor **2,3-oxidosqualene** and efficiently channel it to **friedelin**.

This is achieved by:

- **Enhancing the MVA Pathway:** Overexpress key genes like **tHMG1**, **ERG20**, **ERG9**, and **ERG1** [2].
- **Reducing Competitive Pathways:** Knock out genes such as **BTS1** (involved in geranylgeranyl diphosphate synthesis) and other regulators (**ROX1**, **YPL062w**, **YJL064w**) that divert precursors away from 2,3-oxidosqualene [2].
- **Employing Efficient Enzymes:** Use a high-activity **friedelin** synthase like **TwOSC1** [1] [2].
- **Mitigating Cytotoxicity:** Use **lipid droplet engineering** to sequester **friedelin**, which protects the cells and allows for higher cell density and product titer [1].

FAQ 2: How can I improve the stability of friedelin production in engineered strains? Plasmid-based expression can lead to instability during strain preservation and fermentation. To create a more stable strain:

- **Integrate key genes into the yeast chromosome** instead of relying on plasmids. This was a key feature of the protocol that achieved 63.91 mg/L production, ensuring stable inheritance of the genetic traits [2].

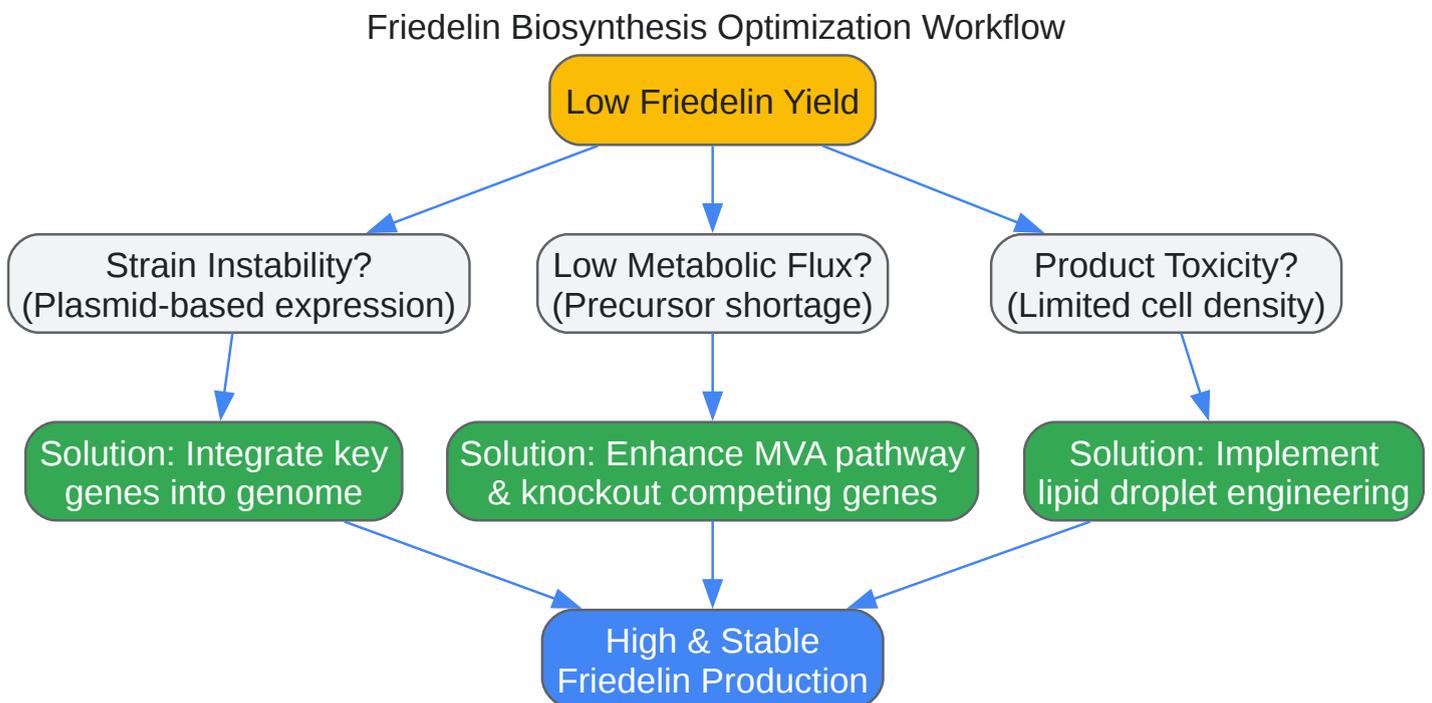
FAQ 3: What should I do if my friedelin yields are low even after pathway engineering? Consider the following steps:

- **Check the culture medium.** YPD medium was used for high-tier production (1500 mg/L) [1], and yields in basic SD medium can be significantly lower. Medium optimization is a critical step.

- **Verify enzyme activity.** The specific variant of **friedelin** synthase matters. The **TwOSC1^{T502E}** point mutant was identified as having high catalytic efficiency [2].
- **Address potential product toxicity.** Implement **lipid droplet engineering** to create intracellular storage compartments for **friedelin**, which can mitigate its cytotoxic effects and allow for higher production [1].

Visualizing the Enhanced Biosynthesis Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing **friedelin** production, integrating the strategies discussed above.

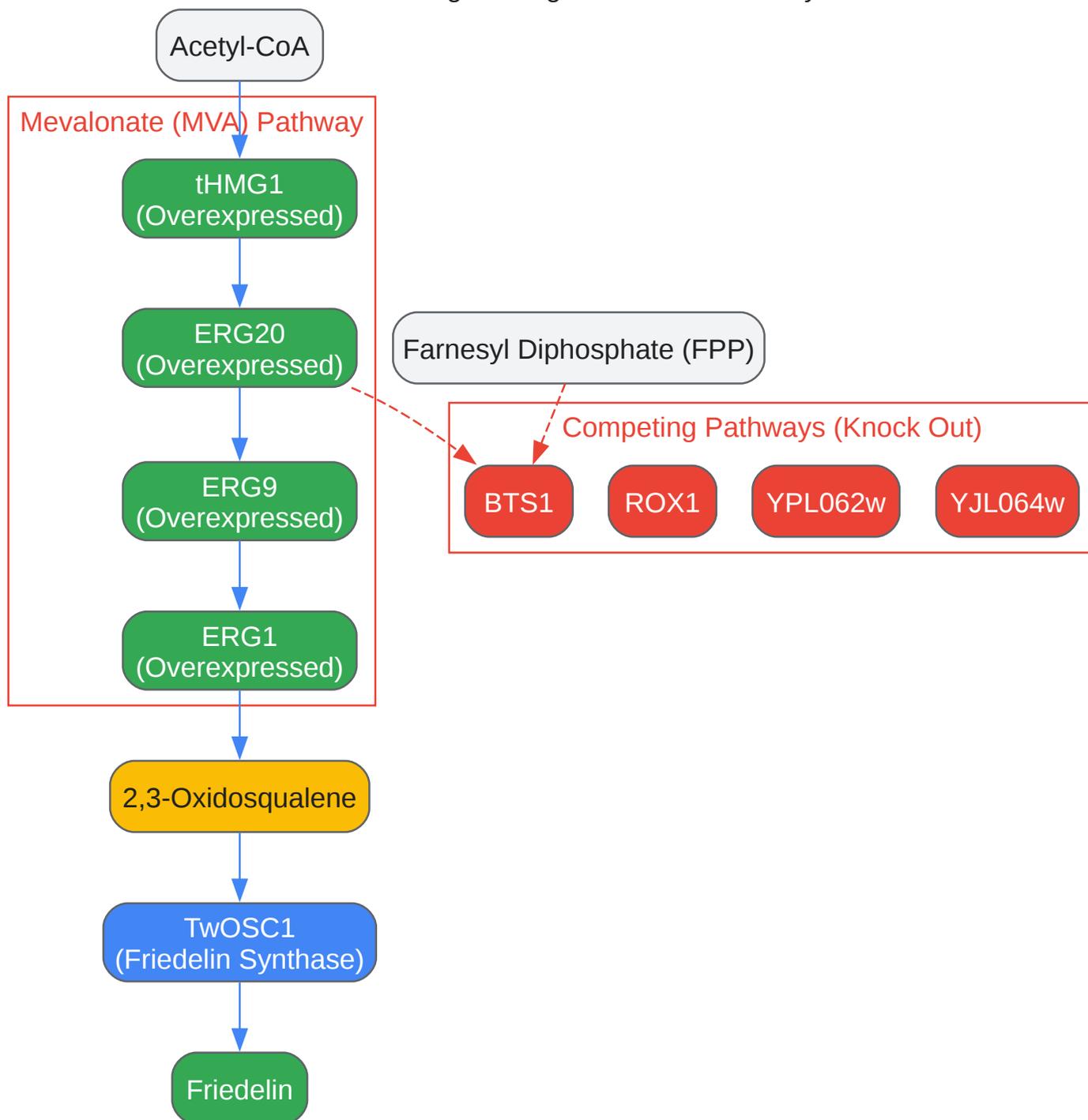


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Metabolic Pathway Engineering Strategy

This diagram details the specific genetic modifications in the mevalonate pathway to enhance flux toward **friedelin**.

Metabolic Engineering of the MVA Pathway



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References

1. Zhou H, et al. () | SGD [yeastgenome.org]
2. Metabolic Engineering of *Saccharomyces cerevisiae* for ... [frontiersin.org]

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